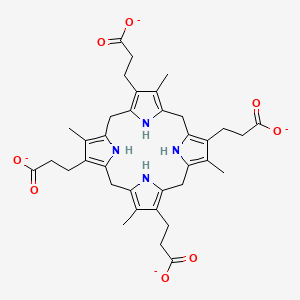
coproporphyrinogen I(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coproporphyrinogen I(4-) is the cyclic tetrapyrrole anion formed by loss of a proton from each of the four carboxy groups of coproporphyrinogen I. It is a conjugate base of a coproporphyrinogen I.
Scientific Research Applications
Enzyme Deficiency and Genetic Diseases
Coproporphyrinogen I(4-) is a key compound in heme biosynthesis. Its conversion to protoporphyrinogen is catalyzed by the enzyme coproporphyrinogen oxidase (CPO). Deficiencies in CPO are linked to hereditary coproporphyria, a genetic disease characterized by acute attacks of porphyria. Genetic mutations in the CPO gene lead to various forms of this disease, highlighting the enzyme's critical role in heme metabolism (Martásek et al., 1994); (Elder et al., 1976).
Role in Plant Biology
Research in plant biology has shown that coproporphyrinogen I(4-) is vital in the heme and chlorophyll biosynthesis pathways. Studies in soybean and tobacco have revealed that the coproporphyrinogen oxidase gene is highly expressed in root nodules and leaves, indicating a significant role in plant development and metabolism (Madsen et al., 1993); (Kruse et al., 2004).
Biochemical and Molecular Studies
Biochemical studies have elucidated the enzyme's properties, activation by phospholipids, and its role in the mitochondrial localization. These findings are crucial for understanding the enzyme's mechanism and potential therapeutic applications (Yoshinaga & Sano, 1980); (Grandchamp et al., 1978).
Clinical Implications
Clinical studies have utilized coproporphyrinogen I(4-) in diagnostics, particularly in the detection of porphyrias through enzyme assays. The development of these assays is essential for the accurate diagnosis of hereditary coproporphyria and other related disorders (Wang et al., 2008).
properties
Molecular Formula |
C36H40N4O8-4 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChI Key |
WIUGGJKHYQIGNH-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
![1-S-[(1Z)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1259306.png)
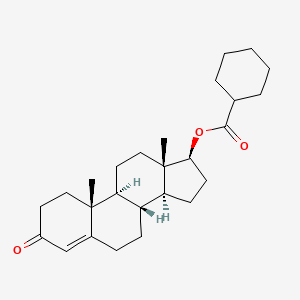
![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)
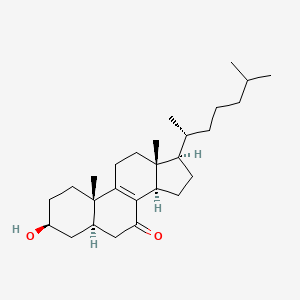
![2-(Aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride](/img/structure/B1259310.png)
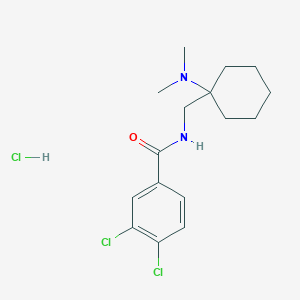

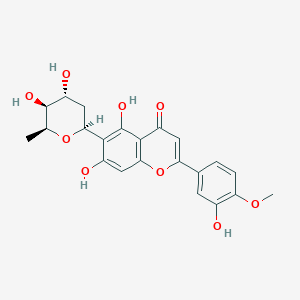
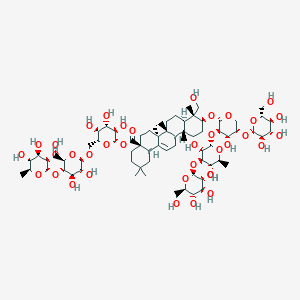

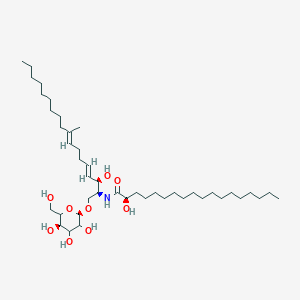
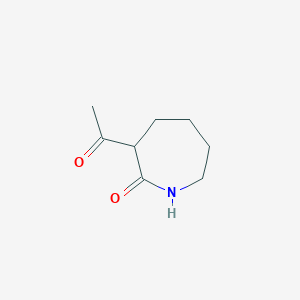
![Cyclopenta[c]thiophene](/img/structure/B1259328.png)